molecular formula C12H12N2 B8306989 4-(1H-Indol-5-yl)-butyronitrile

4-(1H-Indol-5-yl)-butyronitrile

Cat. No. B8306989
M. Wt: 184.24 g/mol
InChI Key: RLGQUVPKTSPNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-5-yl)-butyronitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indol-5-yl)-butyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indol-5-yl)-butyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1H-Indol-5-yl)-butyronitrile

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(1H-indol-5-yl)butanenitrile

InChI

InChI=1S/C12H12N2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-6,8-9,14H,1-3H2

InChI Key

RLGQUVPKTSPNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindole (0.25 g, 1.25 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.10 g, 0.12 mmol) was stirred under a nitrogen atmosphere for 10 minutes. 3-cyanopropyl zinc bromide [0.5 M in THF] (5.0 mL, 2.50 mmol) was added to the mixture and heated in the microwave at 100° C. for 15 minutes. The solvent was removed and the crude mixture was purified via column chromatography with silica gel, eluting with hexane/ethyl acetate (4/1) to afford the title compound in 63% yield. 1H NMR (CDCl3) δ 8.22 (br, 1H), 7.43 (s, 1H), 7.31 (d, J=8.3 Hz, 1H), 7.18 (s, 1H), 7.00 (d, J=8.3 Hz, 1H), 6.49 (s, 1H), 2.86 (t, J=7.3 Hz, 2H), 2.28 (t, J=7.2 Hz, 2H), 2.02 (m, 2H). Mass Spectrum (LCMS, ESI) calculated for C12H13N2 185.1 (M+H); found 185.1.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
63%

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